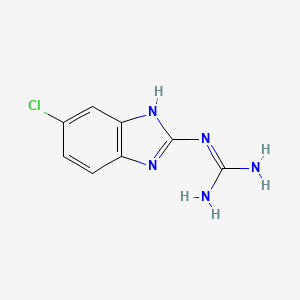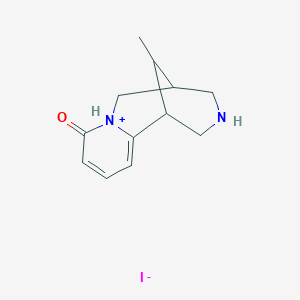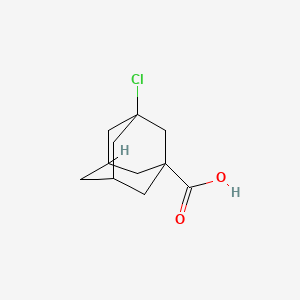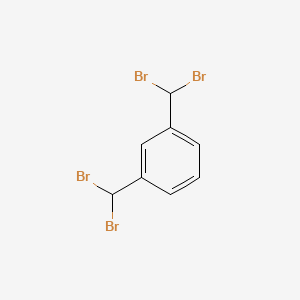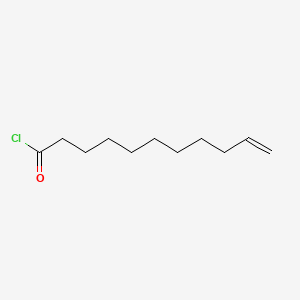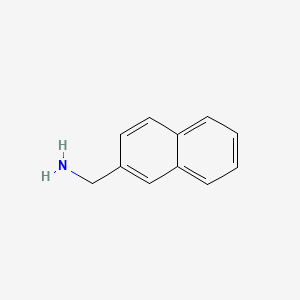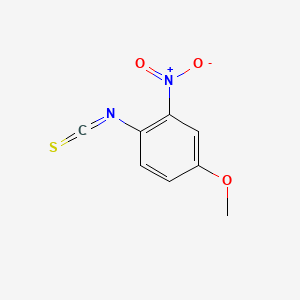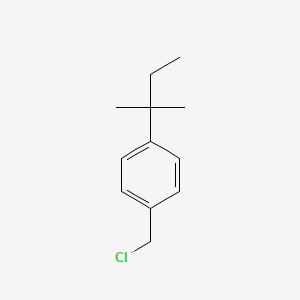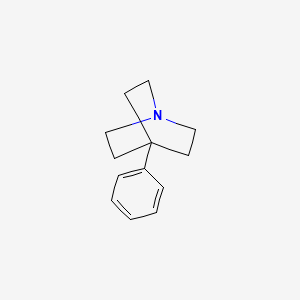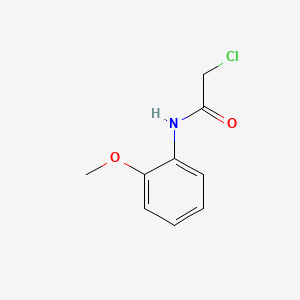
2-Chlor-N-(2-Methoxyphenyl)acetamid
Übersicht
Beschreibung
2-chloro-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
The exact mass of the compound 2-chloro-N-(2-methoxyphenyl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8284. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-chloro-N-(2-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(2-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Induktion der Apoptose in der Krebsforschung
2-Chlor-N-(2-Methoxyphenyl)acetamid: wurde als ein potenter Induktor der Apoptose identifiziert, einem programmierten Zelltodmechanismus, der in der Krebstherapie von entscheidender Bedeutung ist . Diese Verbindung kann Caspase-Enzyme aktivieren, was zum Absterben von Krebszellen führt, während normale Zellen verschont bleiben, was sie zu einem wertvollen Mittel bei der Entwicklung von Krebstherapien macht.
Zellwachstumshemmungs-Assays
Diese Verbindung wird in Zellwachstumshemmungs-Assays verwendet, um ihre Wirksamkeit bei der Unterdrückung der Proliferation von Krebszellen zu bestimmen . Durch die Messung des GI50, der Konzentration, bei der die Verbindung das Zellwachstum um 50 % hemmt, können Forscher ihr Potenzial als therapeutisches Mittel beurteilen.
Tubulin-Inhibition
This compound: kann als Tubulin-Inhibitor wirken und die Mikrotubuli-Funktionen innerhalb der Zellteilung stören . Dies ist besonders nützlich in der Krebsforschung, da es die schnelle Teilung von malignen Zellen stoppen kann.
Colchicin-Bindungs-Wettbewerbs-Assay
Die Fähigkeit der Verbindung, mit Colchicin um die Bindung an Tubulin zu konkurrieren, ist ein weiteres interessantes Gebiet . Dieser Assay hilft beim Verständnis der Bindungsaffinität und des Wirkmechanismus, der für die Arzneimittelentwicklung und -gestaltung unerlässlich ist.
Studien zur Blut-Hirn-Schranken-Durchlässigkeit
Forschungen mit dieser Verbindung umfassen die Bestimmung ihrer Fähigkeit, die Blut-Hirn-Schranke zu überwinden, was für die Behandlung von Erkrankungen des zentralen Nervensystems entscheidend ist . Das AUC-Verhältnis (Area Under Curve) von Gehirn zu Plasma gibt Aufschluss über sein Potenzial als CNS-aktives Mittel.
Tumormodellstudien
This compound: wird in verschiedenen Tumormodellen, wie z. B. MX-1 und PC-3, getestet, um seine Wirksamkeit bei der Reduzierung der Tumorgröße und Verbesserung der Überlebensraten zu bewerten . Diese Studien sind von entscheidender Bedeutung für die präklinische Bewertung neuer Krebsmedikamente.
Synthese von Quinazolin-4-amin-Derivaten
Die Verbindung dient als Zwischenprodukt bei der Synthese von Quinazolin-4-amin-Derivaten, die eine breite Palette pharmakologischer Aktivitäten aufweisen . Dies macht sie zu einem wichtigen Baustein in der pharmazeutischen Chemie.
Anwendungen in der Analytischen Chemie
Aufgrund ihrer einzigartigen chemischen Struktur kann This compound in der Analytischen Chemie als Standard- oder Referenzverbindung zur Kalibrierung von Instrumenten oder zur Validierung analytischer Methoden verwendet werden .
Eigenschaften
IUPAC Name |
2-chloro-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-13-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXYYSDKRPMGKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204460 | |
| Record name | o-Acetanisidide, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55860-22-5 | |
| Record name | 2-Chloro-N-(2-methoxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55860-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Acetanisidide, 2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055860225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 55860-22-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8284 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | o-Acetanisidide, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-(2-methoxyphenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of o-acetamide and how do they relate to its potential antifungal activity?
A1: While the exact mechanism of action for o-acetamide's antifungal activity isn't specified in the research [], we can discuss its structural features.
- Spectroscopic Data: The research characterized o-acetamide using FT-IR, 1H NMR, and 13C NMR spectroscopy []. These techniques confirmed the compound's structure and provided data on its functional groups and their environments.
- DFT Calculations: Density Functional Theory (DFT) calculations were performed at the B3LYP/6-311++G(d,p) level. These calculations provided insights into the electronic structure and properties of o-acetamide, including HOMO-LUMO gaps, chemical hardness, and other descriptors []. These parameters can be related to the reactivity and potential interactions of the molecule with biological targets.
Q2: How does o-acetamide compare to the related compound 2-(2-methoxyphenylamino)-2-oxoethyl methacrylate (2MPAEMA) in terms of biological activity and theoretical stability?
A2: The research indicates that both o-acetamide and 2MPAEMA exhibit significant antifungal activity against a range of fungal species []. Interestingly, only o-acetamide demonstrated antibacterial activity. The study also investigated the antioxidant properties of both compounds using DPPH assays, revealing that both compounds possess a strong ability to scavenge free radicals [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


